molecular formula C8H8N2O5 B1218203 2,4-Dinitrophenetole CAS No. 610-54-8

2,4-Dinitrophenetole

Cat. No. B1218203
CAS RN: 610-54-8
M. Wt: 212.16 g/mol
InChI Key: YSOKMOXAGMIZFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dinitrophenol (DNP) has been identified as an efficient activator in the synthesis of phosphoramidites, indicating its potential utility in the nucleotide synthesis via the phosphoramidite route. This synthesis process involves the activation of P(III) amides with nucleosides to yield P(III) esters in excellent yield, demonstrating the compound's role in enhancing reaction efficiency (Dąbkowski et al., 2000).

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenol has been extensively studied, with investigations into its vibrational structure through FT-IR, FT-Raman spectroscopy, and quantum chemical calculations. These studies reveal strong intramolecular hydrogen bonding, significantly affecting the compound's vibrational and molecular characteristics (Chiș, 2004).

Chemical Reactions and Properties

2,4-Dinitrophenol undergoes various chemical reactions, including its role as a determinant in precipitin reactions and its formation upon the nitration of mononitrophenols in atmospheric conditions. These reactions are crucial for understanding the compound's behavior in biological and environmental contexts (Eisen et al., 1954); (Vione et al., 2005).

Physical Properties Analysis

The physical properties of 2,4-Dinitrophenol, including its crystalline and thermodynamic properties, have been explored using density functional theory. These studies highlight the compound's electronic structure, vibrational properties, and thermodynamic favorability under high temperatures, contributing to our understanding of its stability and reactivity (Zhu et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties of 2,4-Dinitrophenol have shed light on its potential as a catalyst in organic reactions, such as the visible-light-mediated photoannulation of α-azidochalcones. This research underscores the compound's versatility and effectiveness in facilitating complex chemical transformations (Newar et al., 2022).

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics

    • Field: Medical Research
    • Application: 2,4-DNP is an oxidative phosphorylation uncoupling agent that was used for weight loss in the early 1930s . It was banned due to severe toxicities associated with the compound .
    • Method: The study investigated the whole body disposition of DNP in the C57BL/6J diet induced obese mouse model . DNP was administered intravenously at 1 mg/kg, and intraperitoneally at 5 mg/kg and 15 mg/kg .
    • Results: The study found limited DNP distribution to tissues . DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
  • Selective Detection of 2,4-DNP

    • Field: Analytical Chemistry
    • Application: The organic contaminant 2,4-DNP poses significant risks to human health . The study focused on the selective detection of 2,4-DNP .
    • Method: The fluorescence intensity ratio (I0/I) and emission peak shift (Δλ) were utilized for selective detection of 2,4-DNP by NH2-MIL-125 (Ti) .
    • Results: The emission peak of the NH2-MIL-125 (Ti) suspension exhibited a remarkable red shift in the presence of 2,4-DNP (Δλ = 26 nm) . The I0/I ratio of the NH2-MIL-125 (Ti) suspension exhibited a robust linear correlation with 2,4-DNP at the low concentration range (0–70 μM) .
  • Energy Metabolism in Cancer Cells

    • Field: Oncology
    • Application: One of the strategies for the treatment of advanced cancer diseases is targeting the energy metabolism of the cancer cells . The compound 2,4-DNP disrupts the cell energy metabolism through the ability to decouple oxidative phosphorylation .
    • Method: The study determined the ability of 2,4-DNP to sensitize prostate cancer cells with different metabolic phenotypes to the action of known anthracyclines (doxorubicin and epirubicin) .
    • Results: The study revealed that the incubation of LNCaP prostate cancer cells (oxidative phenotype) with epirubicin and doxorubicin simultaneously with 2,4-DNP showed the presence of a synergistic effect for both the cytostatics .
  • Monitoring Trace 2,4-DNP in Biological and Environmental Samples

    • Field: Environmental Science
    • Application: 2,4-DNP was used as an oral medicine to control body weight as research showed that it could significantly improve basal metabolic rate, but was soon forbidden to be used for the purpose of losing weight by the Food and Drug Administration due to its serious side effects including hyperthermia, cataract and death . Therefore, it is of great significance to establish a rapid, simple and high-selectivity analysis method for monitoring trace 2,4-DNP in biological and environmental samples .
  • Selective Detection of 2,4-DNP in Water Environments

    • Field: Environmental Chemistry
    • Application: The NH2-MIL-125 (Ti) probe based on dual-parameter sensing technology exhibited excellent potential for selectively detecting 2,4-DNP in water environments .
  • Mitochondrial Uncoupling

    • Field: Medical Research
    • Application: 2,4-DNP is a mitochondrial uncoupler used in the 1930s for weight loss . It was later explored for its merit at very low, weight-neutral doses, for treating insidious human illnesses unrelated to weight reduction .
  • Inhibition of Efflux Pumps in Multidrug-Resistant Bacteria

    • Field: Microbiology
    • Application: 2,4-DNP is believed to inhibit efflux pumps, which participate in detoxifying cells . This property is explored in the context of antibiotic multiresistant cells .

Safety And Hazards

When handling 2,4-Dinitrophenetole, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

1-ethoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOKMOXAGMIZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060588
Record name 2,4-Dinitrophenetole
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dinitrophenetole

CAS RN

610-54-8
Record name 1-Ethoxy-2,4-dinitrobenzene
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Record name Benzene, 1-ethoxy-2,4-dinitro-
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Record name 2,4-DINITROPHENETOLE
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Record name Benzene, 1-ethoxy-2,4-dinitro-
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Record name 2,4-dinitrophenetole
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Synthesis routes and methods I

Procedure details

Into a 2-liter resin kettle, equipped with stirrer, reflux condenser and thermometer, was charged 632 g. ethanol. To the ethanol was added carefully, below 50° C., in 15-20 minutes, 42.0 g. sodium hydroxide. To this was added, in 15 to 20 minutes, 213 g. 2,4-dinitrochlorobenzene, with the temperature maintained below 50° C. The resulting mixture was heated to reflux and held at reflux for 3 hours to give an ethanol solution of 2,4-dinitrophenetole. After cooling to room temperature, the ethanolic reaction solution was treated with 340 g. iron powder and 200 ml. water, exhibiting a mild exotherm. A solution of 12 ml. hydrochloric acid, 12 ml. glacial acetic acid and 100 ml. water was added dropwise over 1 hour at a rate to maintain 62°-75° C. This reaction mass was refluxed under a nitrogen atmosphere for 3 hours, then cooled to 0° to 5° C., and assayed for 2,4-diaminophenetole by perchlorate titration. To the cooled reaction mass was added 80 g. sodium hydroxide (50% aqueous solution), and then an exact equivalent amount of acetic anhydride, about 90-94 g. acetic anhydride, depending on the perchlorate assay. The temperature was maintained at 0° to 5° C. during this addition. The acetic anhydride was added dropwise over a period of about 2.5 hours. Following the addition of the acetic anhydride, the pH was adjusted to 6.8-7.0. The reaction product was treated with 20 g. of activated charcoal and 10 g. of diatomaceous earth at 80° C. and filtered to clarify. The filter residue was washed three times with 50 ml. of hot 1:1 ethanol-water. The combined filtrate and washings was heated to distill off ethanol, until the pot temperature reached 98° C. The aqueous pot residue was cooled to 10°-15° C. and filtered to give substantially pure crystalline product, assayed at 126 g. of 3-amino-4-ethoxyacetanilide, 65-70% of theory, based on the 2,4-dinitrochlorobenzene starting material.
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Synthesis routes and methods II

Procedure details

To an equimolar amount of chloro-2,4-dinitrobenzene acid is added sodium ethoxide in ethanol to yield 2,4-dinitrophenyl ethyl ether. Next, to a weighed aliquot of poly(glycidol) containing 0.2 mole polymer in 300 ml of ethanol is added 0.2 mole 2,4-dinitrophenyl ethyl ether, and the reactants heated to reflux and maintained at reflux reaction conditions for 1 to 2 hours. The dry benzene is added and distillation initiated and continued until nearly all ethanol and water are azeotropically removed, to form the product identified as (I) where n is greater than 10. ##SPC17##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
PM Pugh, SL Stone - The Journal of Physiology, 1968 - Wiley Online Library
1. 2,4‐dinitrophenol, 2,4‐dinitrophenetole, 2,4‐dinitronaphthol, 4,6‐dinitro‐o‐cresol, and to a lesser extent picric acid, produced an increase in bile flow and a rise in body temperature …
Number of citations: 24 physoc.onlinelibrary.wiley.com
MJ Kolbezen, JW Eckert, BF Bretschneider - Analytical Chemistry, 1962 - ACS Publications
Sir: Recently we had need for a sensitive micromethod for the quantitative determination of some simple pri-mary aliphatic amines. We were not able toobtain the accuracy and …
Number of citations: 30 pubs.acs.org
WE Byrne, EJ Fendler, JH Fendler… - The Journal of Organic …, 1967 - ACS Publications
The bright red crystalline Meisenheimer complex isolated from the reaction of 2, 4-dinitroanisole and potassium ethoxide was shown to be identical with the adduct prepared from 2, 4-…
Number of citations: 34 pubs.acs.org
V Gold, J Toullec - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Spectrophotometric measurements of the equilibrium constant (Kapp) for formation of a Meisenheimer adduct from 2,4-dinitroanisole and ethanolic sodium and potassium ethoxide …
Number of citations: 3 pubs.rsc.org
J Reinheimer, J Douglass, H Leister… - The Journal of Organic …, 2003 - ACS Publications
The preparation of derivatives of phenols, for identification purposes, by reactions of the corre-sponding sodium phenoxides with 2, 4-dinitrochloro-benzene is described or mentioned …
Number of citations: 39 pubs.acs.org
MD Magee, S Walker - The Journal of Chemical Physics, 1971 - pubs.aip.org
Dielectric constant and loss factors of o‐nitrophenol, o‐chlorophenol, guaiacol, 2,6‐di‐tert‐butylphenol (DTBP), and 2,4‐dinitrophenetole in p‐xylene and o‐nitrophenol in cyclohexane, …
Number of citations: 14 pubs.aip.org
CA Dumitras-Hutanu, A Pui, S Jurcoane… - Romanian …, 2009 - academia.edu
It is assumed that dinitrophenols hinder the proton translocation through the mitochondrial inner membrane, inhibiting thus the oxidative phosphorylation. However, the toxicity …
Number of citations: 23 www.academia.edu
CH Rochester - Journal of the Chemical Society B: Physical Organic, 1967 - pubs.rsc.org
The rates of the SN2 reactions of aqueous sodium hydroxide with 1-chloro-2,4-dinitrobenzene and 2,4-dinitrophenetole at 25 and 2,4-dinitroanisole at four other temperatures have …
Number of citations: 6 pubs.rsc.org
JH Fendler, EJ Fendler, WE Byrne… - The Journal of Organic …, 1968 - ACS Publications
The rate constants for the formation and decomposition of the Meisenheimer complex (1) formed by the attack of methoxide ion on l-methoxy-2, 4-dinitronaphthalene (4) in methanolic …
Number of citations: 38 pubs.acs.org
JL Robert - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
By the action of hydrazine on 3‐chloro‐4:6‐dinitrophenetole there is produced 3‐ethoxy‐4:6‐dinitrophenylhydrazine, while at higher temperatures, 4:6‐dinitro‐1:3‐dihydrazinobenzene …
Number of citations: 0 onlinelibrary.wiley.com

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